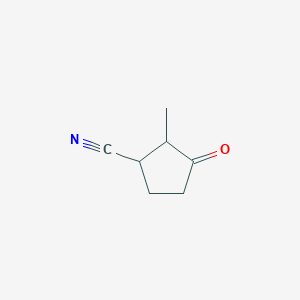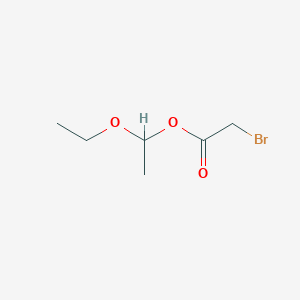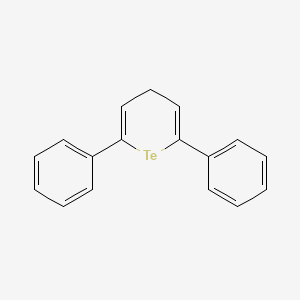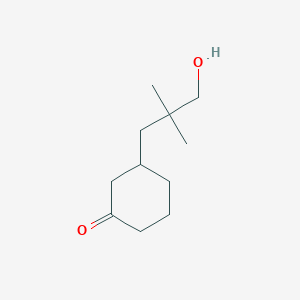
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with a 3-hydroxy-2,2-dimethylpropyl group at the third position and a ketone group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: Cyclohexanone and 3-hydroxy-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Cyclohexanone is reacted with 3-hydroxy-2,2-dimethylpropyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(3-oxo-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-carboxy-2,2-dimethylpropyl)cyclohexan-1-one.
Reduction: Formation of 3-(3-hydroxy-2,2-dimethylpropyl)cyclohexanol.
Substitution: Formation of 3-(3-chloro-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-bromo-2,2-dimethylpropyl)cyclohexan-1-one.
Applications De Recherche Scientifique
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
3-Hydroxycyclohexanone: A cyclohexanone derivative with a hydroxyl group.
2,2-Dimethyl-1,3-propanediol: A diol with a similar 2,2-dimethylpropyl group.
Uniqueness
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is unique due to the presence of both a hydroxyl and a ketone group on a cyclohexane ring, along with a 2,2-dimethylpropyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
123776-29-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-(3-hydroxy-2,2-dimethylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h9,12H,3-8H2,1-2H3 |
Clé InChI |
LVDVWNVBXPNOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCC(=O)C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


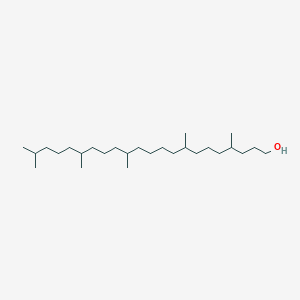
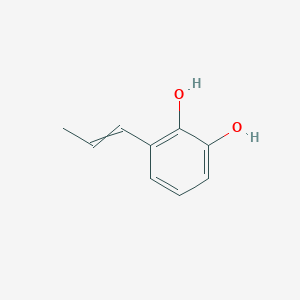
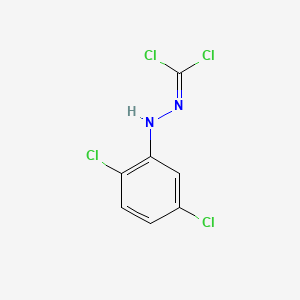
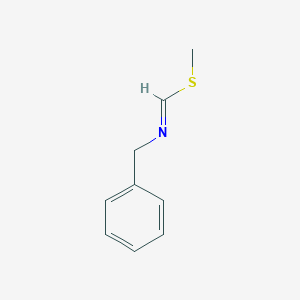
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
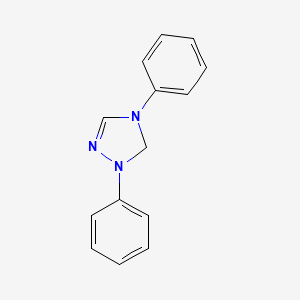
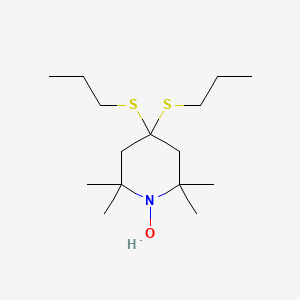
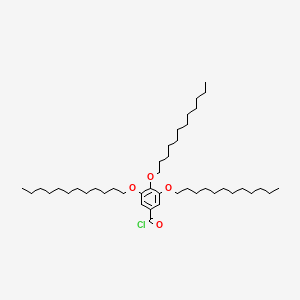
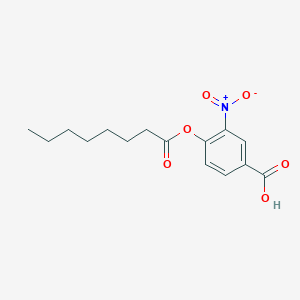
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
